molecular formula C20H11ClFNO3 B2713292 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide CAS No. 886149-01-5

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide

Cat. No.: B2713292
CAS No.: 886149-01-5
M. Wt: 367.76
InChI Key: IIZVHJMODUNMKX-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide: is a synthetic compound belonging to the xanthene family

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide typically involves the following steps:

    Formation of the xanthene core: The xanthene core is synthesized through a condensation reaction between a suitable phenol and phthalic anhydride under acidic conditions.

    Chlorination: The xanthene core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Amidation: The chlorinated xanthene is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a fluorescent probe in biological imaging.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry:

  • Utilized in the development of dyes and pigments.
  • Applied in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide

Comparison:

  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-methoxybenzamide: Similar structure but with a methoxy group instead of a fluorine atom, leading to different chemical and biological properties.
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide: The fluorine atom is positioned differently, which can affect the compound’s reactivity and interactions.
  • N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(2-fluorophenoxy)acetamide: Contains an additional acetamide group, providing unique properties and applications.

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-3-fluorobenzamide stands out due to its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11ClFNO3/c21-16-6-2-5-15-18(24)14-8-7-13(10-17(14)26-19(15)16)23-20(25)11-3-1-4-12(22)9-11/h1-10H,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZVHJMODUNMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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